molecular formula C9H11N3 B1602882 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine CAS No. 119858-51-4

2,3-Dimethylimidazo[1,2-a]pyridin-8-amine

Cat. No. B1602882
M. Wt: 161.2 g/mol
InChI Key: RTUABNJRTRJMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dimethylimidazo[1,2-a]pyridin-8-amine” is a chemical compound. It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles . Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals. Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Chemical Reactions Analysis

Imidazopyridines can undergo various chemical reactions for direct functionalization. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Antimicrobial Activity

  • Antituberculosis Activity : Research has demonstrated that derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, a compound related to 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine, have been synthesized and tested for their antituberculosis activity. These compounds showed moderate to good activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations as low as 12.5 μg/mL (Jadhav et al., 2016). Another study reported the synthesis of imidazo[1,2-a]pyridine-3-carboxamides with potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting the potential of this scaffold in developing new antituberculosis agents (Moraski et al., 2011).

Synthesis and Chemical Applications

  • Synthesis of Heterocyclic Compounds : A study described the copper-catalyzed tandem oxidative C–H amination/cyclizations as a method for synthesizing imidazo[1,2-a]pyridines, demonstrating the versatility of this approach in accessing various heterocyclic structures (Pericherla et al., 2013). This method was validated by synthesizing Zolimidine, a drug used for peptic ulcers, showcasing the pharmaceutical relevance of these compounds.

  • Antimicrobial Screening : Novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized and screened for antimicrobial activity against a range of bacteria and fungi. Some derivatives, especially those bearing halogen groups, demonstrated potency comparable or superior to commercial antimicrobials (Desai et al., 2012).

Future Directions

Imidazopyridines have been recognized for their wide range of applications in medicinal chemistry. They exhibit significant activity against various diseases, including tuberculosis . Therefore, they hold promise for future drug discovery research.

properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUABNJRTRJMMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619217
Record name 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylimidazo[1,2-a]pyridin-8-amine

CAS RN

119858-51-4
Record name 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Reactant of Route 3
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Reactant of Route 4
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Reactant of Route 5
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Reactant of Route 6
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.